N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Molecular Architecture and Crystallographic Analysis
The compound crystallizes in the monoclinic crystal system with space group P2₁/c, as determined by single-crystal X-ray diffraction. The asymmetric unit contains two independent molecules (A and B) exhibiting rotational disorder in the thieno[3,4-c]pyrazole ring system. The major and minor components display occupancy ratios of 0.8:0.2 and 0.9:0.1, respectively, with 180° rotational freedom about the C—C bond connecting the thiophene moiety to the oxadiazole ring.
Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell length a | 12.457(3) Å |
| Unit cell length b | 18.932(5) Å |
| Unit cell length c | 15.739(4) Å |
| Unit cell angle β | 105.213(4)° |
| Volume | 3589.7(16) ų |
The molecular conformation adopts a V-shaped geometry, with dihedral angles of 55.30(12)° between the thieno[3,4-c]pyrazole ring and p-tolyl group. The pyridin-4-ylmethyl substituent orients perpendicular to the thienopyrazole plane, stabilized by intramolecular CH-π interactions (3.5727(10) Å). Crystal packing reveals three-dimensional networks mediated by π-π stacking (3.661(3) Å) between pyridine rings and S···S contacts (3.4792(9) Å).
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-2-4-15(5-3-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMHNGMGCRPHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves a multi-step process. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts under controlled temperatures. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide group is susceptible to hydrolysis under acidic or basic conditions. Structural analogs demonstrate cleavage of the amide bond under controlled conditions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 4–6 hours | Dilute HCl | Oxalic acid derivatives + pyridin-4-ylmethanamine + thienopyrazole fragments |
| Basic hydrolysis | NaOH (2M), 80–90°C, 3 hours | Aqueous NaOH | Oxalate salts + corresponding amine byproducts |
Key factors influencing hydrolysis rates:
-
pH sensitivity : Basic conditions generally accelerate amide bond cleavage compared to acidic media.
-
Steric effects : Bulky substituents on the pyrazole ring may slow hydrolysis kinetics.
Oxidation Reactions
The thieno[3,4-c]pyrazole sulfur atom undergoes oxidation to sulfoxides or sulfones, similar to derivatives reported in studies:
| Oxidation State | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Sulfoxide | HO (30%) | RT, 12 hours | Thieno[3,4-c]pyrazole sulfoxide derivative |
| Sulfone | mCPBA (2.2 eq) | CHCl, 0°C → RT | Thieno[3,4-c]pyrazole sulfone derivative |
-
Selectivity : Sulfone formation requires stronger oxidizing agents and prolonged reaction times.
-
Impact on bioactivity : Sulfone derivatives often exhibit enhanced metabolic stability.
Substitution Reactions
Electrophilic substitution on the pyridine and thiophene rings has been observed in analogs:
| Substitution Type | Reagents | Conditions | Position | Product |
|---|---|---|---|---|
| Nitration | HNO/HSO | 0–5°C, 2 hours | Pyridine C3 | 3-Nitro-pyridin-4-ylmethyl derivative |
| Halogenation | NBS, AIBN | CCl, reflux, 6 hours | Thiophene C5 | 5-Bromo-thieno[3,4-c]pyrazole analog |
-
Directing groups : The pyridine ring directs electrophiles to the meta position due to electron-withdrawing effects.
-
Side reactions : Competing oxidation may occur if harsh halogenation conditions are used.
Reduction Reactions
Selective reduction of the pyridine ring to piperidine has been reported under catalytic hydrogenation:
| Reduction Target | Catalyst | Conditions | Product |
|---|---|---|---|
| Pyridine ring | Pd/C (10%), H | 60 psi H, EtOH, 12 hours | N-(piperidin-4-ylmethyl)-thienopyrazole oxalamide |
-
Limitations : Over-reduction of the thiophene ring is avoided by using mild hydrogen pressure.
Coordination Chemistry
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals :
| Metal Salt | Solvent | Product | Application |
|---|---|---|---|
| CuCl·2HO | MeOH | [Cu(L)Cl] | Catalytic oxidation studies |
| Fe(NO)·9HO | HO/EtOH | [Fe(L)(NO)] | Magnetic property investigations |
-
Stoichiometry : Typically forms 1:1 or 1:2 metal-ligand complexes depending on reaction conditions .
Cross-Coupling Reactions
Suzuki-Miyaura coupling is feasible if halogenated derivatives are synthesized:
| Coupling Partner | Catalyst | Conditions | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | DME/HO, 80°C, 24 hours | Biaryl-thieno[3,4-c]pyrazole hybrid |
-
Challenges : Halogenation at the thiophene ring is required prior to coupling.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide. For instance, thiazole-pyridine derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines by modulating protein kinase activity. These compounds can inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression and are often overactive in cancer cells .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been evaluated for their antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Compounds containing thieno[3,4-c]pyrazole structures have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating a related thiazole-pyridine derivative, researchers treated MV4-11 leukemia cells with varying concentrations of the compound. Results showed significant inhibition of cell proliferation at concentrations as low as 0.25 μM, indicating strong anticancer potential .
Case Study 2: Antimicrobial Evaluation
A series of oxadiazol derivatives were synthesized and tested against common pathogens. The results demonstrated that several derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting that similar compounds could be effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in the Leishmania parasite, leading to its antileishmanial activity . The compound may also interfere with the metabolic pathways of the Plasmodium parasite, contributing to its antimalarial effects.
Comparison with Similar Compounds
Similar compounds to N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide include other pyrazole derivatives and thieno[3,4-c]pyrazole compounds. These compounds share structural similarities but may differ in their pharmacological activities and chemical properties. For example, hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological effects.
Biological Activity
N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring
- A thieno[3,4-c]pyrazole moiety
- An oxalamide functional group
These structural components contribute to its interaction with biological systems. The molecular formula is C19H20N4O2S, and it has been synthesized through various methods that ensure high yield and purity.
Preliminary studies suggest that this compound may exert its effects through several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
- Cellular Pathways : The compound may alter cellular processes by interacting with enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating that this compound could also have applications in treating infectious diseases .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | A549 Cancer Cells | 0.83 ± 0.07 | Anti-tumor activity |
| Study 2 | MCF-7 Cancer Cells | 0.15 ± 0.08 | Anti-tumor activity |
| Study 3 | HeLa Cancer Cells | 2.85 ± 0.74 | Anti-tumor activity |
| Study 4 | c-Met Kinase | 48 nM | Inhibition |
These results indicate significant anti-tumor properties against various cancer cell lines and highlight the compound's potential as a therapeutic agent.
Case Studies
- Anti-Cancer Efficacy : In a study involving the evaluation of various thieno[3,4-c]pyrazole derivatives, the compound demonstrated potent anti-cancer effects on multiple cell lines with low IC50 values, suggesting high efficacy as a potential anti-cancer drug .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy, indicating potential for combination therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(pyridin-4-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide?
- Methodology :
- Palladium-catalyzed cyclization : Utilize formic acid derivatives as CO surrogates for constructing the thieno[3,4-c]pyrazole core, as demonstrated in heterocyclic synthesis protocols .
- Multi-step coupling : Combine pyridin-4-ylmethylamine with pre-synthesized thieno-pyrazole intermediates under amide-forming conditions (e.g., EDCI/HOBt coupling). Reference analogous syntheses of thieno-pyrazole derivatives for reaction optimization .
- Example conditions : Use cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours to facilitate heterocyclic coupling, followed by chromatographic purification .
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- NMR spectroscopy : Analyze and NMR shifts to confirm substituent positions (e.g., pyridin-4-ylmethyl protons at δ 4.5–5.0 ppm and thieno-pyrazole carbons at δ 110–130 ppm) .
- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ expected at ~450–500 Da) with <5 ppm error .
- HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve potential impurities (e.g., unreacted intermediates) .
Q. What biological targets or mechanisms are hypothesized for this compound?
- Methodology :
- Structural analogy : Compare with thieno-pyrazole derivatives (e.g., 2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-thieno[3,4-c]pyrazol-3-yl)acetamide), which often target kinase or GPCR pathways .
- Computational docking : Use software like AutoDock to predict binding affinity to ATP-binding pockets or allosteric sites, leveraging LogP and polar surface area data for solubility assessment .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving the thieno-pyrazole core?
- Methodology :
- Catalyst screening : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) to improve cyclization efficiency .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates. DMSO is preferred for copper-mediated coupling .
- Stepwise purification : Isolate intermediates (e.g., 2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole) via flash chromatography before oxalamide coupling to reduce side reactions .
Q. How should researchers resolve contradictions in analytical data (e.g., impurity profiles vs. NMR purity)?
- Methodology :
- Orthogonal techniques : Combine HPLC (for quantitative impurity analysis) with -NMR integration (for functional group verification). Discrepancies may arise from non-UV-active impurities .
- Mass spectrometry : Perform LC-MS to identify low-abundance byproducts (e.g., dehalogenated or oxidized species) not detected by NMR .
Q. What computational strategies are recommended for predicting physicochemical properties?
- Methodology :
- LogP and pKa prediction : Use tools like MarvinSketch or ACD/Labs to estimate lipophilicity (LogP ~2.5–3.5) and ionization states, critical for bioavailability studies .
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess stability of the oxalamide linker and thieno-pyrazole conformation .
Q. How can structure-activity relationship (SAR) studies guide further modifications?
- Methodology :
- Analog synthesis : Replace the p-tolyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents to evaluate effects on target binding .
- Bioisosteric replacement : Substitute the pyridin-4-ylmethyl group with piperazine or morpholine rings to modulate solubility and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
